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molecular formula C8H12CaMgO8 B1617292 Calcium;magnesium;tetraacetate CAS No. 76123-46-1

Calcium;magnesium;tetraacetate

Cat. No. B1617292
M. Wt: 300.56 g/mol
InChI Key: ZORPJCONVDWMSP-UHFFFAOYSA-J
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Patent
US05122350

Procedure details

A process for preparing magnesium-enriched calcium magnesium acetate which includes the steps of selectively calcining dolomite in the presence of water vapor at a temperature barely high enough to cause MgCO3 to destruct to MgO and CO2 but low enough so as not to substantially affect CaCO3, cooling the resultant calcined product in an atmosphere of humidified CO2 to cause any CaO that formed to be converted to CaCO3, reacting the resultant calcined dolomite (CaCO3.MgO) with an acid solution to cause magnesium to preferentially dissolve at a higher rate than calcium to produce a calcium magnesium acetate solution enriched in magnesium and an unreacted residue rich in calcium and subsequently separating the calcium magnesium acetate solution from the calcium rich residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
dolomite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
MgCO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
dolomite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Mg:1].[C:2](=[O:4])=[O:3].[C:5]([O-:8])([O-])=[O:6].[Ca+2:9].[Ca]>O>[C:2]([O-:4])(=[O:3])[CH3:5].[Mg+2:1].[Ca+2:9].[C:5]([O-:8])(=[O:6])[CH3:2].[C:2]([O-:4])(=[O:3])[CH3:5].[C:2]([O-:4])(=[O:3])[CH3:5] |f:2.3,6.7.8.9.10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Two
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ca]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
dolomite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
MgCO3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Ca+2]
Step Nine
Name
dolomite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Mg+2].[Ca+2].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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